molecular formula C13H18Cl2N2 B12116469 {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine

{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B12116469
M. Wt: 273.20 g/mol
InChI Key: MORFDDPLOUQGTN-UHFFFAOYSA-N
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Description

{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine is a piperidine-based compound featuring a 3,4-dichlorobenzyl substituent at the piperidine nitrogen and a methanamine group at the 3-position of the piperidine ring.

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine

InChI

InChI=1S/C13H18Cl2N2/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17/h3-4,6,11H,1-2,5,7-9,16H2

InChI Key

MORFDDPLOUQGTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Research has shown enhanced cytotoxic effects against various cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). The incorporation of specific functional groups has been linked to improved antiproliferative effects .
  • Mechanism of Action : In silico docking studies suggest that this compound may inhibit key kinases involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and MEK1 (Mitogen-Activated Protein Kinase Kinase), indicating strong binding affinities that suggest potential as therapeutic agents .

Neuropharmacological Applications

The compound's interaction with various biological receptors suggests its potential in neuropharmacology:

  • Dopamine Receptor Modulation : Studies indicate that it may act as a modulator for dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease. Its structural characteristics allow it to influence neurotransmitter activity effectively .

Case Study 1: Anticancer Activity Evaluation

A study synthesized derivatives of piperidine-based compounds, including {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine. These derivatives were evaluated for their anticancer activity against selected cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was tested for its ability to modulate dopamine receptor activity. Results indicated that it could enhance receptor sensitivity, suggesting its utility in developing treatments for neurodegenerative diseases .

Applications Summary Table

Application Area Description Key Findings
Anticancer Research Evaluated for cytotoxicity against cancer cell linesSignificant cytotoxicity observed; potential for therapeutic development
Neuropharmacology Investigated for modulation of dopamine receptorsPotential applications in treating neurodegenerative disorders
Drug Development Explored as a precursor in pharmaceutical formulationsInteraction with biological targets suggests versatility in therapeutic contexts

Mechanism of Action

The mechanism of action of {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₃H₁₆Cl₂N₂ (calculated from IUPAC name).
  • CAS Number: Not explicitly provided in the evidence, but a closely related analogue, {1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}methanamine, is listed under CAS 1152497-30-7 .
  • Structural Features :
    • A piperidine ring substituted with a 3,4-dichlorobenzyl group at N1.
    • A methanamine (-CH₂NH₂) group at the 3-position of the piperidine.

The 3,4-dichlorophenyl moiety is a common pharmacophore in ligands targeting serotonin and neurokinin receptors, as seen in compounds like SR140333 and SR142801 .

Comparison with Similar Compounds

The following table compares {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine with structurally analogous piperidine derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Synthesis Highlights Applications/Research Findings
{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine N/A C₁₃H₁₆Cl₂N₂ 283.19 g/mol 3,4-Dichlorobenzyl at N1; methanamine at C3 Likely via reductive amination or alkylation Potential GPCR modulation (inferred from SAR)
[1-[(4-Methylphenyl)methyl]piperidin-3-yl]methanamine hydrochloride 1303967-55-6 C₁₄H₂₁ClN₂ 260.78 g/mol 4-Methylbenzyl at N1; hydrochloride salt Amine alkylation followed by salt formation Safety data available (GHS Category 3)
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine 1334148-05-8 C₁₃H₁₉ClN₂ 238.76 g/mol 3-Chlorophenyl at C2; methyl group at N1 Not specified; likely Grignard or SN2 routes Supplier-listed (American Elements)
{1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine 1152497-30-7 C₁₃H₁₆Cl₂N₂ 283.19 g/mol Methanamine at C4 instead of C3 Similar to target compound Supplier-listed (ZINC34958729)
[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine 1341915-79-4 C₁₂H₁₉N₃ 205.30 g/mol Pyridine ring with 4-methylpiperidine substituent Nucleophilic substitution or coupling Intermediate for kinase inhibitors

Structural and Functional Insights:

The 3,4-dichlorophenyl group enhances lipophilicity and metabolic stability compared to monosubstituted analogues (e.g., 3-chlorophenyl in [2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine) .

Synthetic Routes :

  • Reductive amination is a common method for introducing the methanamine group, as seen in sertraline intermediate synthesis (e.g., N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenyledene]methanamine) .
  • Hydrochloride salts (e.g., [1-[(4-methylphenyl)methyl]piperidin-3-yl]methanamine hydrochloride) improve solubility for pharmacological testing .

Pharmacological Relevance :

  • The 3,4-dichlorophenyl motif is critical in GPCR antagonists like SR140333, suggesting similar targets for the title compound .
  • Pyridine-containing analogues (e.g., [6-(4-methylpiperidin-1-yl)pyridin-3-yl]methanamine) are explored as kinase inhibitors, highlighting structural versatility .

Biological Activity

{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine, also known by its CAS number 1152497-30-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18Cl2N2
  • Molecular Weight : 273.20 g/mol
  • CAS Number : 1152497-30-7

The biological activity of {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine primarily involves its interaction with various neurotransmitter systems. It is hypothesized to act as a ligand for dopamine and serotonin receptors, influencing neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders. The presence of the dichlorophenyl group enhances its binding affinity and selectivity towards these receptors.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Dopamine Transporter Inhibition : Research indicates that this compound may inhibit dopamine transporters (DAT), which can be beneficial in treating conditions like cocaine addiction and other substance use disorders .
  • Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects through modulation of serotonin pathways .
  • Anticancer Properties : Some derivatives of piperidine compounds have shown cytotoxic activity against cancer cell lines, suggesting that {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine may also exhibit similar properties .

Case Study 1: Dopamine Transporter Inhibition

A study demonstrated that related piperidine derivatives could effectively inhibit DAT, leading to increased dopamine levels in synaptic clefts. This mechanism is crucial for developing treatments for addiction .

Case Study 2: Antidepressant Activity

In a behavioral model of depression, compounds structurally related to {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine showed significant reductions in depressive-like behavior in rodents. This suggests a potential role in modulating serotonin levels .

Case Study 3: Anticancer Activity

Research involving various piperidine derivatives indicated that those with similar structural motifs to {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine exhibited cytotoxic effects on cancer cell lines such as A431 and HT29. The presence of the dichlorophenyl moiety was noted to enhance activity against these cell lines .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Dopamine Transporter InhibitionPotential treatment for cocaine addiction
Antidepressant EffectsModulation of serotonin pathways
Anticancer PropertiesCytotoxic effects on cancer cell lines

Q & A

Q. What are the optimal synthetic routes for {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine, and how can retrosynthetic analysis improve efficiency?

  • Methodological Answer : Retrosynthetic planning for this compound should prioritize the assembly of the piperidine core and subsequent functionalization. Key steps include:
  • Core Construction : Use reductive amination or cyclization strategies to form the piperidine ring.
  • Dichlorophenyl Incorporation : Introduce the 3,4-dichlorobenzyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Amine Functionalization : Protect the primary amine during synthesis (e.g., with Boc groups) to avoid side reactions.
    AI-driven synthesis tools (e.g., Template_relevance models) can predict viable one-step routes by analyzing databases like Reaxys or Pistachio, optimizing reaction conditions (e.g., catalysts, solvents) .

Q. How can researchers validate the purity and structural integrity of {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine post-synthesis?

  • Methodological Answer :

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